2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one is a metabolite of Tizanidine (T449500, HCl) which is an α2-adrenergic agonist.

Brand Name: Vulcanchem
CAS No.: 125292-32-2
VCID: VC0128343
InChI: InChI=1S/C9H6ClN5OS/c10-4-1-2-5-8(15-17-14-5)7(4)13-9-11-3-6(16)12-9/h1-2H,3H2,(H2,11,12,13,16)
SMILES: C1C(=O)NC(=N1)NC2=C(C=CC3=NSN=C32)Cl
Molecular Formula: C9H6ClN5OS
Molecular Weight: 267.691

2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one

CAS No.: 125292-32-2

Cat. No.: VC0128343

Molecular Formula: C9H6ClN5OS

Molecular Weight: 267.691

* For research use only. Not for human or veterinary use.

2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one - 125292-32-2

Specification

CAS No. 125292-32-2
Molecular Formula C9H6ClN5OS
Molecular Weight 267.691
IUPAC Name 2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-1,4-dihydroimidazol-5-one
Standard InChI InChI=1S/C9H6ClN5OS/c10-4-1-2-5-8(15-17-14-5)7(4)13-9-11-3-6(16)12-9/h1-2H,3H2,(H2,11,12,13,16)
Standard InChI Key UAPHNYZODWBPMU-UHFFFAOYSA-N
SMILES C1C(=O)NC(=N1)NC2=C(C=CC3=NSN=C32)Cl

Introduction

2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that has garnered attention in various fields of research, particularly in neurology and pharmacology. This compound is structurally related to tizanidine, a well-known muscle relaxant used in the treatment of muscle spasticity. The compound's unique structure, which includes a benzothiadiazole ring linked to an imidazole moiety, contributes to its potential biological activities.

Synthesis and Production

The synthesis of compounds similar to 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one often involves the condensation of appropriate precursors in organic solvents. For instance, the production of related benzothiadiazole derivatives typically involves the reaction of chloroformamidine with ethylenediamine, followed by treatment with hydrochloric acid to form the desired hydrochloride salt .

Research Findings and Potential Uses

While direct research on this specific compound is limited, its structural analogs have been studied for their potential in treating neurological disorders. The compound is available as a reference standard for research purposes, indicating ongoing interest in its properties and potential applications .

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